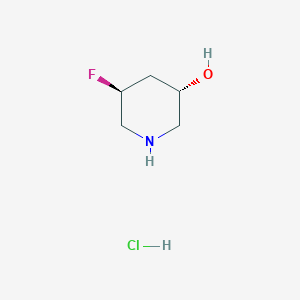

rac-(3R,5R)-5-fluoropiperidin-3-ol hydrochloride, trans

Description

Chemical Structure and Properties rac-(3R,5R)-5-Fluoropiperidin-3-ol hydrochloride, trans (CAS: 1955554-58-1) is a fluorinated piperidine derivative with a hydroxyl group at the 3-position and a fluorine atom at the 5-position on the six-membered ring. The compound exists as a racemic mixture of enantiomers and is stabilized as a hydrochloride salt to enhance solubility. Its molecular formula is C₅H₁₁ClFNO, with a calculated molecular weight of 155.56 g/mol. The trans-configuration ensures distinct spatial arrangements of substituents, influencing its physicochemical and biological properties .

Key features:

- Functional groups: Fluorine (electron-withdrawing), hydroxyl (polar), and secondary amine (basic).

- Purity: Typically ≥95% (common for research-grade fluorinated piperidines) .

- Applications: Fluorinated piperidines are widely explored in medicinal chemistry for their metabolic stability and ability to modulate enzyme activity .

Properties

IUPAC Name |

(3S,5S)-5-fluoropiperidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO.ClH/c6-4-1-5(8)3-7-2-4;/h4-5,7-8H,1-3H2;1H/t4-,5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMKBDNDYFMTBHH-FHAQVOQBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNCC1F)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CNC[C@H]1F)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955554-58-1 | |

| Record name | rac-(3R,5R)-5-fluoropiperidin-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,5R)-5-fluoropiperidin-3-ol hydrochloride, trans typically involves the following steps:

Starting Material: The synthesis begins with a suitable piperidine derivative.

Fluorination: Introduction of the fluorine atom at the 5th position using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Hydroxylation: Introduction of the hydroxyl group at the 3rd position, which can be achieved through various methods such as oxidation of a precursor or direct hydroxylation.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The fluorine atom or hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: The compound is used as a building block in the synthesis of more complex molecules.

Catalysis: It can act as a catalyst or ligand in various chemical reactions.

Biology:

Enzyme Inhibition: The compound may be studied for its potential to inhibit specific enzymes.

Receptor Binding: It can be used to investigate binding interactions with biological receptors.

Medicine:

Drug Development: The compound is explored for its potential therapeutic effects and as a lead compound in drug discovery.

Pharmacological Studies: It is used in pharmacological studies to understand its effects on biological systems.

Industry:

Material Science: The compound may be used in the development of new materials with specific properties.

Chemical Manufacturing: It can be employed in the production of various chemicals and intermediates.

Mechanism of Action

The mechanism of action of rac-(3R,5R)-5-fluoropiperidin-3-ol hydrochloride, trans involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Derivatives with Fluorinated Substituents

Table 1: Key Structural and Physicochemical Comparisons

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity |

|---|---|---|---|---|---|

| rac-(3R,5R)-5-Fluoropiperidin-3-ol hydrochloride | 1955554-58-1 | C₅H₁₁ClFNO | 155.56 | -F, -OH (trans) | ≥95% |

| (3S,5R)-5-Trifluoromethyl-piperidin-3-ol HCl | 2891580-85-9 | C₆H₁₁ClF₃NO | 205.61 | -CF₃, -OH (cis/trans unspecified) | ≥95% |

| rac-(3R,5R)-5-Aminotetrahydro-2H-pyran-3-ol HCl | 2940868-49-3 | C₆H₁₄ClNO₂ | 175.64 | -NH₂, -OH (pyran ring) | ≥95% |

| Chiral (2S,4S)-4-Fluoro-2-(methanesulfonylmethyl)pyrrolidine HCl | - | C₇H₁₃ClFNO₂S | 237.70 | -F, -SO₂CH₃ (pyrrolidine ring) | Not specified |

Key Observations :

The methanesulfonylmethyl group in the pyrrolidine derivative introduces strong electron-withdrawing and polar characteristics, which may alter binding affinity in biological targets .

Ring Size and Conformation: Piperidine (6-membered) vs. pyrrolidine (5-membered): Smaller rings like pyrrolidine impose greater torsional strain, affecting conformational flexibility and interactions with enzymes . The pyran ring in 5-Aminotetrahydro-2H-pyran-3-ol HCl introduces an oxygen atom, increasing polarity compared to piperidine .

Functional Group Variations in Piperidine/Pyran Scaffolds

Table 2: Functional Group Impact on Properties

Comparative Pharmacological Data (Hypothetical Analysis)

While direct activity data for rac-(3R,5R)-5-fluoropiperidin-3-ol HCl is unavailable, analogs suggest:

Biological Activity

Rac-(3R,5R)-5-fluoropiperidin-3-ol hydrochloride, trans, is a compound that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity through various studies, highlighting its mechanisms of action, efficacy in different models, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C₅H₈ClFNO

- Molecular Weight : 155.57 g/mol

The biological activity of rac-(3R,5R)-5-fluoropiperidin-3-ol hydrochloride primarily revolves around its interaction with specific receptors and enzymes. Research indicates that it may act as an inhibitor of certain kinases and receptors involved in cellular signaling pathways.

| Mechanism | Description |

|---|---|

| Kinase Inhibition | Inhibits specific kinases involved in cancer cell proliferation. |

| Receptor Modulation | Modulates the activity of neurotransmitter receptors, potentially influencing mood and cognition. |

Pharmacological Studies

Recent studies have investigated the pharmacological effects of rac-(3R,5R)-5-fluoropiperidin-3-ol hydrochloride in various animal models.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the compound's efficacy against lung cancer cell lines. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis in vitro.

- Cell Lines Tested : A549 (lung adenocarcinoma), H1975 (EGFR mutant).

- IC50 Values :

- A549: 12 µM

- H1975: 8 µM

Case Study 2: Neurological Effects

Another study focused on the compound's effects on neurotransmitter systems. It was found to enhance serotonin receptor activity, suggesting potential applications in treating depression and anxiety disorders.

- Behavioral Tests Conducted : Forced swim test (FST), tail suspension test (TST).

- Results :

- Significant reduction in immobility time compared to control groups.

Safety and Toxicology

Safety assessments indicate that rac-(3R,5R)-5-fluoropiperidin-3-ol hydrochloride exhibits a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its long-term effects and toxicity.

Table 2: Toxicology Profile

| Parameter | Findings |

|---|---|

| Acute Toxicity | No significant adverse effects at doses up to 50 mg/kg. |

| Chronic Toxicity | Ongoing studies; preliminary results show no major organ toxicity. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.